Product packaging for 1-(Naphthalen-1-YL)prop-2-YN-1-OL(Cat. No.:)

1-(Naphthalen-1-YL)prop-2-YN-1-OL

Cat. No.: B14131721
M. Wt: 182.22 g/mol
InChI Key: YQFFHWHTTIHIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Naphthalen-1-YL)prop-2-YN-1-OL is a sophisticated organic compound that combines a naphthalene ring system with a propargyl alcohol functional group, making it a valuable building block in advanced synthetic chemistry. This structure is characterized as a secondary propargylic alcohol, a class of compounds known for their versatile reactivity. Researchers value this compound for its potential use in cycloaddition reactions to construct complex polycyclic structures . The propargyl alcohol moiety is known to participate in metal-catalyzed coupling reactions and can undergo rearrangements, such as the Meyer-Schuster rearrangement, to form valuable α,β-unsaturated carbonyl compounds . The naphthalene group provides a rigid, aromatic framework that can be instrumental in the synthesis of fluorescent molecules, pharmaceuticals, and functional materials. As a terminal alkyne, the compound can also be used in click chemistry applications. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions, considering the potential reactivity of both the alkyne and alcohol functional groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O B14131721 1-(Naphthalen-1-YL)prop-2-YN-1-OL

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-naphthalen-1-ylprop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h1,3-9,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFFHWHTTIHIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Naphthalen 1 Yl Prop 2 Yn 1 Ol and Analogues

Conventional Synthetic Routes for Propargylic Alcohols

The synthesis of propargylic alcohols, including 1-(naphthalen-1-yl)prop-2-yn-1-ol, is fundamentally achieved through the addition of a terminal alkyne nucleophile to an aldehyde or ketone. The most classic and straightforward approach involves the reaction of a metal acetylide with naphthaldehyde. This can be accomplished by deprotonating a terminal alkyne, such as acetylene (B1199291) or a protected derivative, with a strong base like sodium amide or an organolithium reagent (e.g., n-butyllithium), followed by the addition of the naphthalene-1-carboxaldehyde electrophile. chemicalbook.com

Another common conventional method involves the use of silyl-protected alkynes. The addition of trimethylsilylacetylene (B32187) to aldehydes can be catalyzed by tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in a mild and operationally simple procedure. organic-chemistry.org This method tolerates a variety of functional groups on the aromatic ring. organic-chemistry.org The reaction proceeds through a silicate (B1173343) intermediate, which then undergoes desilylation to yield the propargylic alcohol.

A summary of key conventional methods is presented below:

MethodReagentsDescription
Metal Acetylide Addition1. Strong Base (e.g., NaNH₂, n-BuLi) 2. Aldehyde (Naphthaldehyde)An alkyne is deprotonated to form a nucleophilic acetylide, which then attacks the carbonyl carbon of the aldehyde. chemicalbook.com
Fritsch-Buttenberg-Wiechell (FBW) RearrangementDibromoolefin, Strong Base (e.g., n-BuLi)A lithium acetylide is generated in situ from a dibromoolefin precursor, which can then be trapped by an electrophile like an aldehyde. organic-chemistry.org
Silyl-Protected Alkyne AdditionSilylalkyne, Aldehyde, TBAFA fluoride source, such as TBAF, catalyzes the addition of a silyl-protected alkyne to an aldehyde. The reaction is often high-yielding. organic-chemistry.org

Metal-Catalyzed Coupling Strategies for Naphthyl-Propargylic Scaffolds

Modern synthetic chemistry heavily relies on transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. The construction of the naphthyl-propargylic scaffold benefits significantly from these advancements.

Palladium-Catalyzed C-C Cross-Coupling Approaches

Palladium catalysis is a cornerstone of C-C bond formation. While direct palladium-catalyzed alkynylation of naphthaldehyde is less common, palladium catalysts are instrumental in constructing complex substituted naphthalene (B1677914) systems. For instance, systems like Pd(OAc)₂ with a SPhos ligand have been used in regiocontrolled benzannulation reactions to build highly substituted naphthalenes that can serve as precursors for target molecules like this compound. nih.gov These methods allow for the strategic assembly of the core naphthalene structure before the introduction or modification of the propargylic alcohol side chain. nih.gov

Copper-Mediated Synthetic Pathways

Copper catalysts have a long history in alkyne chemistry. An industrial method for producing the parent compound, propargyl alcohol, involves the copper-catalyzed addition of formaldehyde (B43269) to acetylene. wikipedia.orggoogle.com This principle can be extended to other aldehydes. More advanced copper-mediated systems offer high levels of control. For example, a cooperative catalyst system combining a copper(I) salt (CuI), an amine, and a Brønsted acid has been shown to promote the highly stereoselective cross-aldol coupling of aldehydes with ynals to form propargylic alcohols. rsc.org Copper triflate has also been reported as an effective Lewis acid catalyst for the synthesis of related propargyl derivatives. nih.gov

Ruthenium-Catalyzed Methods

Ruthenium catalysts offer unique reactivity for the synthesis and modification of propargylic alcohols. Ruthenium-BINAP complexes have been successfully employed in the C-H functionalization of alcohols via a transfer hydrogenation mechanism with 1,3-enynes, providing access to chiral propargylic structures. nih.gov Furthermore, ruthenium complexes are used as racemization catalysts in Dynamic Kinetic Resolution (DKR) processes. mdpi.com In DKR, a racemic mixture of a chiral alcohol is subjected to conditions where one enantiomer is selectively transformed (e.g., by enzymatic acylation) while the remaining enantiomer is continuously racemized by the ruthenium catalyst, allowing for a theoretical yield of up to 100% of a single, enantiopure product. mdpi.com

Other Transition Metal-Catalyzed Syntheses

Several other transition metals catalyze the formation of propargylic alcohols with high efficiency and selectivity.

Zinc: The addition of terminal alkynes to aldehydes mediated by zinc salts is a powerful method. The use of Zn(OTf)₂ in combination with a chiral ligand like (+)-N-methylephedrine allows for highly enantioselective additions. organic-chemistry.org A particularly robust system utilizes a commercially available ProPhenol ligand with a zinc catalyst, facilitating the addition of a wide range of zinc alkynylides to aryl and aliphatic aldehydes in high yield and enantioselectivity. nih.gov

Indium: Indium(III) bromide (InBr₃) with triethylamine (B128534) promotes the alkynylation of various aldehydes. organic-chemistry.org For asymmetric synthesis, a catalyst system composed of In(III) and BINOL has been shown to be effective due to its "bifunctional character," activating both the alkyne and the aldehyde substrates to achieve high enantioselectivity. organic-chemistry.org

Titanium: Titanium(IV) isopropoxide in conjunction with BINOL is an inexpensive system that catalyzes the reaction of alkynylzinc reagents with aldehydes, producing chiral propargyl alcohols with high enantioselectivity. organic-chemistry.org Dual catalysis systems involving photoredox-mediated reactions with titanium have also been developed for the propargylation of aldehydes. nih.gov

A summary of these metal-catalyzed systems is provided in the table below.

MetalCatalyst SystemSubstratesKey Feature
Copper CuI / Amine / Brønsted AcidAldehydes, YnalsCooperative catalysis for high stereoselectivity. rsc.org
Ruthenium Ru-BINAPAlcohols, 1,3-EnynesC-H functionalization via transfer hydrogenation. nih.gov
Zinc Zn-ProPhenolAlkynes, AldehydesGeneral, practical, and highly enantioselective. nih.gov
Indium In(III) / BINOLAlkynes, AldehydesBifunctional activation for high enantioselectivity. organic-chemistry.org
Titanium Ti(OiPr)₄ / BINOLAlkynylzinc reagents, AldehydesInexpensive catalyst for asymmetric synthesis. organic-chemistry.org

Stereoselective and Enantioselective Synthesis

The creation of a specific stereoisomer of this compound is often crucial for its intended application. This is achieved through asymmetric synthesis, where a chiral catalyst or auxiliary directs the reaction to favor one enantiomer over the other.

Many of the metal-catalyzed methods described above are designed for stereoselectivity. The key is the use of a chiral ligand that coordinates to the metal center, creating a chiral environment that influences the approach of the substrates. Ligands such as BINOL, N-methylephedrine, and ProPhenol are central to this strategy. organic-chemistry.orgnih.gov

The enantioselective addition of terminal acetylenes to aldehydes, mediated by systems like Zn(OTf)₂ and (+)-N-methylephedrine, can be performed in standard grade solvents and is tolerant of moisture, making it a practical option. organic-chemistry.org Similarly, the Zn-ProPhenol catalyst platform provides a general and highly effective route to a wide array of enantioenriched propargylic alcohols. nih.gov

Dynamic Kinetic Resolution (DKR) represents another powerful strategy. This approach combines the kinetic resolution of a racemic propargylic alcohol (often catalyzed by an enzyme like lipase) with in-situ racemization of the unreacted enantiomer (catalyzed by a metal complex, such as those based on ruthenium or vanadium). mdpi.com This dual-catalyst system funnels the entire racemic starting material into a single, highly enantiopure product. mdpi.com

The table below highlights several successful enantioselective methods.

Catalyst SystemChiral LigandProductEnantiomeric Excess (ee)
Zn(OTf)₂(+)-N-MethylephedrineChiral Propargylic AlcoholsHigh
In(III) / BINOLBINOLChiral Propargylic AlcoholsHigh
Zn / ProPhenolProPhenolChiral Propargylic AlcoholsHigh
Amine / CuI / AcidChiral Amineanti-Propargylic Alcoholsup to >99%
Ti(OiPr)₄ / BINOLBINOLChiral Propargylic AlcoholsHigh

Chiral Catalyst Systems for Asymmetric Induction

The asymmetric addition of terminal alkynes to aldehydes is a primary strategy for producing chiral propargylic alcohols. The success of this approach heavily relies on the design and application of effective chiral catalyst systems. While specific data for the synthesis of this compound is not extensively detailed in the reviewed literature, the methodologies developed for analogous aromatic aldehydes provide a strong framework for its synthesis.

One of the most successful catalyst systems involves the use of a dinuclear zinc-ProPhenol complex. nih.gov This catalyst has demonstrated high efficiency in the addition of a variety of zinc alkynylides to aryl, aliphatic, and α,β-unsaturated aldehydes, affording the corresponding propargylic alcohols in high yields and with excellent enantioselectivity. nih.gov The ProPhenol ligand, a chiral aza-crown, assembles a bimetallic complex with reagents like diethylzinc (B1219324) (Et₂Zn), creating a catalyst with both Lewis acidic and Brønsted basic sites that can simultaneously activate both the nucleophile and the electrophile within a chiral environment. nih.gov For instance, the use of a 2-naphthyl variant of the ProPhenol ligand has been noted in asymmetric conjugate additions, suggesting its utility in reactions involving naphthyl-substituted substrates. acs.org

The Zn-ProPhenol catalyzed alkynylation of aldehydes has been instrumental in the synthesis of numerous complex natural products, highlighting the robustness and versatility of the resulting chiral propargylic alcohols. nih.gov In a study on the development of this catalytic system, various ligands were screened, with the (S,S)-ProPhenol ligand providing superior results in terms of both yield and enantiomeric excess (ee). nih.gov For the addition of TMS-acetylene to p-anisaldehyde, a representative aromatic aldehyde, the desired propargylic alcohol was obtained in 78% yield and 80% ee. nih.gov Further optimization of reaction conditions, such as catalyst loading and temperature, has been shown to enhance both yield and enantioselectivity. nih.gov

Another notable catalytic system employs a combination of Indium(III) and the chiral ligand BINOL (1,1'-bi-2-naphthol). This system is effective for the asymmetric alkynylation of a broad range of aldehydes, providing high enantioselectivity due to the "bifunctional character" of the catalyst which activates both substrates.

The following table summarizes representative results for the asymmetric synthesis of propargylic alcohols using different chiral catalyst systems with aromatic aldehydes, which are analogous to the synthesis of this compound.

Table 1: Chiral Catalyst Systems for Asymmetric Synthesis of Aromatic Propargylic Alcohols

Aldehyde Alkyne Catalyst System Yield (%) ee (%) Reference
p-Anisaldehyde TMS-acetylene (S,S)-ProPhenol/Et₂Zn 78 80 nih.gov
p-Anisaldehyde Phenylacetylene (S,S)-ProPhenol/Et₂Zn 74 74 nih.gov
(E)-Cinnamaldehyde TMS-acetylene ProPhenol/Me₂Zn >95 91 nih.gov
2-Naphthaldehyde Phenylacetylene In(III)-BINOL Complex - 95

Note: Specific data for 2-Naphthaldehyde with In(III)-BINOL is illustrative of the high enantioselectivity achievable with this system for aromatic aldehydes.

Diastereoselective Control in Propargylic Alcohol Synthesis

In addition to enantioselectivity, controlling diastereoselectivity is crucial when the aldehyde or alkyne substrates already contain stereocenters. The synthesis of propargylic 1,2-anti-diol derivatives has been achieved with high diastereoselectivity through the addition of α-alkoxypropargylstannanes to aldehydes in the presence of BuSnCl₃. researchgate.net This method provides a route to highly functionalized propargylic alcohols with excellent control over the relative stereochemistry.

Furthermore, diastereoconvergent syntheses offer a powerful strategy, allowing for the formation of a single product diastereomer from a mixture of starting material diastereomers. nsf.gov This approach is particularly advantageous as it circumvents the often-challenging preparation of diastereomerically pure starting materials. nsf.gov For example, a diastereoconvergent synthesis of anti-1,2-amino alcohols bearing N-containing quaternary stereocenters has been developed via intermolecular direct C–H amination of homoallylic alcohol derivatives. nsf.gov While not directly involving propargylic alcohols, the principle of destroying and reforming a stereocenter under catalytic control is applicable to achieving high diastereoselectivity in various contexts.

In the context of the synthesis of Bedaquiline, a drug for tuberculosis, significant improvements in the diastereoselectivity of a key 1,2-addition step were achieved by using LiBr in combination with specific lithium amides, more than doubling the yield of the desired diastereomer. nih.gov This highlights how reaction conditions, including the choice of base and additives, can profoundly influence diastereomeric outcomes.

The table below illustrates examples of diastereoselective reactions leading to chiral alcohols, demonstrating the level of control that can be achieved.

Table 2: Diastereoselective Synthesis of Chiral Alcohols

Reactant 1 Reactant 2 Method Diastereomeric Ratio (d.r.) Reference
α-Alkoxypropargylstannane Aldehyde BuSnCl₃ mediated addition High anti-selectivity researchgate.net
Homoallylic alcohol derivatives Amine Selenium-catalyzed C–H amination High anti-selectivity nsf.gov
1-(4-chlorophenyl)-2-(quinolin-3-yl)ethan-1-one Lithiated 1-naphthylamine (B1663977) derivative LiBr/N-methylpiperazine 2.5:1 nih.gov

Green Chemistry Principles in the Synthesis of Naphthyl Acetylenic Compounds

The application of green chemistry principles to organic synthesis aims to reduce environmental impact by improving atom economy, minimizing waste, and using less hazardous substances.

Atom-Economical and Sustainable Methodologies

Atom economy is a key principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. mdpi.com The development of one-pot, multicomponent reactions is a significant step towards achieving higher atom economy. For instance, a solvent-free, one-pot, multicomponent synthesis of xanthene derivatives involving naphthols has been reported, which is described as atom-economical and results in low E-factor values. mdpi.com

In the synthesis of propargylic alcohols, using calcium carbide as an inexpensive and readily available source of acetylene represents a sustainable approach. nih.gov This method avoids the need for metal catalysts and proceeds under mild conditions.

Solvent-Free and Aqueous Medium Reactions

Eliminating volatile organic solvents is a major goal in green chemistry. Solvent-free reactions, often conducted under ball-milling conditions, can be highly efficient. The synthesis of naphthopyrans has been achieved under solvent-free ball-milling conditions, where the initial nucleophilic addition of terminal alkynes to carbonyl compounds was promoted by KOH at ambient temperature. researchgate.net

Reactions in aqueous media are also highly desirable from a green chemistry perspective. The synthesis of propargyl alcohol from formaldehyde and acetylene has been demonstrated in an aqueous N-methyl-2-pyrrolidone solvent. nih.gov While this is not a completely solvent-free system, the use of water as a major component is a significant step towards a greener process.

The following table provides examples of green synthetic methods applied to the synthesis of naphthyl derivatives and related compounds.

Table 3: Green Chemistry Approaches in Synthesis

Reaction Conditions Key Green Feature Reference
Synthesis of Naphthopyrans Ball-milling, solvent-free Solvent-free researchgate.net
Synthesis of Xanthene Derivatives One-pot, solventless Atom-economical, solvent-free mdpi.com
Synthesis of Propargyl alcohol Aqueous N-methyl-2-pyrrolidone Use of aqueous medium nih.gov
Synthesis of Acetylenic alcohols Calcium carbide as acetylene source Use of a sustainable reagent nih.gov

Advanced Reactivity and Mechanistic Studies of 1 Naphthalen 1 Yl Prop 2 Yn 1 Ol and Derivatives

Rearrangement Reactions

The Meyer–Schuster rearrangement is a cornerstone reaction of secondary and tertiary propargylic alcohols, converting them into α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org This transformation involves a formal 1,3-shift of the hydroxyl group, followed by tautomerization of the resulting allenol intermediate. wikipedia.org The reaction's high atom economy and the synthetic utility of its enone products make it a subject of ongoing research. slideshare.net For 1-(naphthalen-1-yl)prop-2-yn-1-ol, a secondary propargyl alcohol with a terminal alkyne, this rearrangement is expected to yield 3-(naphthalen-1-yl)propenal.

Traditionally, the Meyer–Schuster rearrangement is conducted using strong Brønsted acids like sulfuric or acetic acid. rsc.orgwikipedia.org The mechanism involves three key steps: (1) rapid protonation of the alcohol's oxygen atom, (2) the rate-determining 1,3-hydroxyl group shift to form a delocalized carbocation (an allenyl cation), and (3) tautomerization to the final α,β-unsaturated carbonyl compound. wikipedia.org

However, the use of strong acids can lead to side reactions and decomposition, particularly for sensitive substrates. rsc.org Modern methodologies often employ milder acid catalysts. Recent research has shown that phosphorus-containing Brønsted acids, such as aqueous hypophosphorous acid, can efficiently catalyze the rearrangement under less harsh conditions. rsc.orgrsc.org These reactions are often carried out in solvents like toluene (B28343) at elevated temperatures. rsc.org While specific data for this compound is not available, the table below shows results for the acid-catalyzed rearrangement of analogous aryl propargylic alcohols.

Table 1: Acid-Catalyzed Meyer-Schuster Rearrangement of Aryl Propargylic Alcohols

Entry Propargylic Alcohol (Substrate) Catalyst (mol%) Solvent Temp (°C) Yield (%)
1 1-Phenylprop-2-yn-1-ol (OH)P(O)H₂ (5) Toluene 110 95
2 1-(p-Tolyl)prop-2-yn-1-ol (OH)P(O)H₂ (5) Toluene 110 96
3 1-(4-Methoxyphenyl)prop-2-yn-1-ol (OH)P(O)H₂ (5) Toluene 110 90
4 1,1-Diphenylprop-2-yn-1-ol (OH)P(O)H₂ (5) Toluene 90 85

Data sourced from studies on analogous aryl propargylic alcohols. rsc.org

To circumvent the often harsh conditions of acid catalysis, numerous transition metal-based catalysts have been developed. wikipedia.orgrsc.org These catalysts function as soft Lewis acids, activating the alkyne moiety towards rearrangement under significantly milder conditions. researchgate.net Gold, ruthenium, and silver complexes are particularly effective. wikipedia.orgrsc.org

Gold(I) catalysts, in particular, have been extensively studied for their high affinity for alkyne π-systems ("alkynophilicity"). researchgate.netrsc.org The reaction with a gold catalyst typically proceeds at lower temperatures and can exhibit high selectivity. rsc.org Mechanistic studies on the gold-catalyzed rearrangement of 1-phenyl-2-propyn-1-ol (B147433), a close analog of the title compound, provide insight into this process. The data suggests that the choice of counterion and solvent can significantly influence reaction efficiency. rsc.orgrsc.org

Table 2: Gold-Catalyzed Meyer-Schuster Rearrangement of 1-Phenylprop-2-yn-1-ol

Entry Catalyst Counterion Solvent Temp (°C) Conversion (%) (Time)
1 [IPrAu]⁺ OTf⁻ 1,2-DCE 50 >99 (30 min)
2 [IPrAu]⁺ BF₄⁻ 1,2-DCE 50 51 (30 min)
3 [IPrAu]⁺ OTf⁻ Toluene 50 85 (30 min)
4 [IPrAu]⁺ OTf⁻ CH₂Cl₂ 50 95 (30 min)

IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; OTf = Trifluoromethanesulfonate. Data adapted from studies on 1-phenyl-2-propyn-1-ol. rsc.org

The core mechanistic feature of the Meyer-Schuster rearrangement is the 1,3-transposition of the hydroxyl group. wikipedia.org In the acid-catalyzed pathway, this occurs after protonation of the alcohol, leading to the formation of an allene-type carbocation intermediate. wikipedia.org Subsequent attack by a water molecule and tautomerization affords the final enal or enone. wikipedia.org The rate-determining step is generally considered to be the 1,3-shift itself. wikipedia.org Solvent caging effects have been proposed to be important for stabilizing the transition state. wikipedia.org

In transition metal-catalyzed variants, particularly with gold(I), the mechanism is more nuanced. While a direct 1,3-shift is possible, computational studies on 1-phenyl-2-propyn-1-ol suggest an alternative pathway involving a gold-activated intramolecular attack of the hydroxyl group onto the alkyne. rsc.org This can proceed via a 4-endo-dig cyclization to form a reactive gold-oxetene intermediate, which then undergoes rearrangement to the final cinnamaldehyde (B126680) product. rsc.org This pathway helps to explain the influence of counterions and solvents on the reaction's outcome. The allenol remains a key intermediate structure along the reaction coordinate before the final, irreversible tautomerization to the more stable carbonyl compound. slideshare.net

The Rupe rearrangement is a competing reaction pathway that is primarily observed for tertiary propargylic alcohols under acidic conditions. wikipedia.orgslideshare.net Instead of the α,β-unsaturated aldehydes or ketones produced by the Meyer-Schuster pathway, the Rupe rearrangement yields α,β-unsaturated methyl ketones via a different mechanism. wikipedia.org

The reaction is believed to proceed through an initial dehydration to form an enyne intermediate, which is then protonated and hydrated to give the final product. rsc.orgwikipedia.org Since this compound is a secondary alcohol, it would be expected to favor the Meyer-Schuster rearrangement. However, tertiary derivatives, such as 2-(naphthalen-1-yl)but-3-yn-2-ol, would be susceptible to the Rupe rearrangement, especially under strong Brønsted acid catalysis. rsc.org In some cases, the enyne intermediate of the Rupe pathway can be isolated, particularly if the subsequent hydration step is slow. rsc.org

In addition to the classic acid- and metal-catalyzed rearrangements, propargylic alcohols can undergo oxidative rearrangements in the presence of suitable oxidizing agents, such as peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.comthieme-connect.comhud.ac.uk These reactions follow a distinct mechanistic path and lead to different product classes.

For tertiary propargylic alcohols, treatment with m-CPBA in the presence of a carboxylic acid co-catalyst can lead to the formation of tetrasubstituted alkenes with a carboxylic acid substituent. thieme-connect.comhud.ac.uk The proposed mechanism involves an initial epoxidation of the alkyne to form a highly strained and reactive oxirene (B85696) intermediate. thieme-connect.comhud.ac.uk This is followed by a 1,2-aryl shift, where the naphthyl group would migrate, to form a ketene (B1206846) intermediate. Subsequent hydration yields the final carboxylic acid product. thieme-connect.com While this specific reaction has been detailed for tertiary alcohols, the principle of a 1,2-aryl shift from an oxidized intermediate is a key mechanistic possibility for derivatives of this compound.

Table 3: Oxidative Rearrangement of Tertiary Aryl Propargylic Alcohols with m-CPBA

Entry Propargylic Alcohol (Substrate) Co-Catalyst Solvent Product Yield (%)
1 1-(Phenylethynyl)cyclopentanol Cl₃CCO₂H MeCN 40
2 1-(Phenylethynyl)cyclohexanol Cl₃CCO₂H MeCN 42
3 1-[(4-tert-Butylphenyl)ethynyl]cyclopentanol Cl₃CCO₂H MeCN 40

Data sourced from studies on analogous tertiary aryl propargylic alcohols. thieme-connect.com

Sigmatropic Rearrangements (e.g., Claisen-type Rearrangements)

Sigmatropic rearrangements are powerful, concerted pericyclic reactions that involve the migration of a sigma bond across a π-system, leading to a constitutional isomer of the starting material. libretexts.org For derivatives of this compound, such as its vinyl ethers, wikipedia.orgwikipedia.org-sigmatropic rearrangements like the Claisen rearrangement are of significant interest. These reactions are thermally driven and proceed through a highly ordered, six-membered cyclic transition state. nrochemistry.comchem-station.com

The classic Claisen rearrangement transforms an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. wikipedia.orgnrochemistry.com This transformation is generally irreversible due to the formation of a thermodynamically stable carbonyl group. nrochemistry.comchem-station.com The reaction typically proceeds through a chair-like transition state, which allows for efficient stereochemical transfer. chem-station.comorganic-chemistry.org While high temperatures are often required for uncatalyzed Claisen rearrangements, the use of Lewis acids can facilitate the reaction at lower temperatures. chem-station.comorganic-chemistry.org

In the context of propargylic systems, the related propargyl vinyl ethers can undergo wikipedia.orgwikipedia.org-sigmatropic rearrangements to yield allenic aldehydes or ketones. Gold(I) catalysis has been shown to be effective for the rearrangement of propargyl vinyl ethers. chem-station.com Mechanistic studies on Au(I)-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangements of propargylic esters and propargyl vinyl ethers have provided insights into the reactivity of the intermediate gold-coordinated allenes. acs.org

Furthermore, wikipedia.orgacs.org-sigmatropic rearrangements are also prominent for propargylic systems, particularly those involving sulfur. Propargylic sulfenates, for instance, can rearrange to allenic sulfoxides. researchgate.net These rearrangements of propargylic esters of sulfur acids have proven to be synthetically valuable. researchgate.net While direct studies on this compound are not extensively detailed in the provided results, the principles governing the sigmatropic rearrangements of aryl propargyl alcohols and their derivatives are directly applicable. The bulky naphthyl group can be expected to influence the conformational preferences of the transition states, potentially affecting the stereochemical outcome of the rearrangement.

Rearrangement TypeSubstrate TypeProduct TypeKey Features
Claisen Rearrangement Allyl vinyl etherγ,δ-Unsaturated carbonyl wikipedia.orgwikipedia.org-Sigmatropic shift, often irreversible, can be catalyzed by Lewis acids. wikipedia.orgnrochemistry.comchem-station.com
Aromatic Claisen Allyl aryl ethero-AllylphenolInvolves a wikipedia.orgwikipedia.org-shift followed by rearomatization. organic-chemistry.orglibretexts.org
wikipedia.orgacs.org-Sigmatropic Propargylic sulfenateAllenic sulfoxideCommon for propargylic sulfur compounds. researchgate.net
Gold-Catalyzed Propargyl vinyl etherAllenic carbonylAu(I) complexes catalyze the wikipedia.orgwikipedia.org-rearrangement. chem-station.comacs.org

Nucleophilic Substitution Reactions

Nucleophilic substitution at the propargylic position of this compound is a key reaction class, enabling the introduction of a wide variety of functional groups. The hydroxyl group is a poor leaving group and typically requires activation, for example, by protonation with an acid or conversion to a better leaving group. organic-chemistry.org These reactions proceed by either an S(_N)1-type mechanism involving a stabilized propargylic cation or an S(_N)2-type mechanism. The bulky naphthyl group and the adjacent alkyne can stabilize a carbocation intermediate, favoring the S(_N)1 pathway.

Carbon Nucleophile Additions and Propargylation

The reaction of this compound with carbon nucleophiles is a powerful method for constructing new carbon-carbon bonds. This process, often referred to as propargylation, typically requires the activation of the hydroxyl group. Iron(III) chloride has been shown to be an effective catalyst for the substitution of propargylic alcohols with carbon nucleophiles like allyl trimethylsilane (B1584522) and electron-rich aromatic compounds. organic-chemistry.org Similarly, p-toluenesulfonic acid can catalyze the direct nucleophilic substitution of the hydroxyl group with various carbon nucleophiles under mild conditions. organic-chemistry.org

The propargylation of aromatic compounds with arylpropargyl alcohols can be efficiently catalyzed by PMA-silica gel under solvent-free conditions, offering an environmentally benign protocol. organic-chemistry.org These reactions demonstrate the utility of propargylic alcohols as precursors for the synthesis of more complex molecules containing the propargyl moiety.

CatalystNucleophileReaction ConditionsProduct
FeCl(_3)Allyl trimethylsilane, AromaticsMild conditionsPropargylated compounds
p-Toluenesulfonic acidVarious C-nucleophilesMild, in airSubstituted propargyl derivatives
PMA-silica gelAromatic compoundsSolvent-freeAryl-propargylated products

Nitrogen Nucleophile Additions (e.g., Hydroamination)

The addition of nitrogen nucleophiles to the alkyne moiety of this compound or its derivatives is known as hydroamination. This reaction is a highly atom-economical method for synthesizing amines. ilpi.com Due to a high activation barrier, hydroamination reactions often require catalysis by alkali metals, or more commonly, transition metal complexes. ilpi.com The hydroamination of alkynes is generally more thermodynamically favorable than that of alkenes. ilpi.com

Late transition metals like rhodium, palladium, iridium, and gold are effective catalysts for hydroamination. princeton.edu The mechanism for late metal-catalyzed hydroamination can involve either activation of the N-H bond or activation of the alkyne by coordination to the metal, making it more susceptible to nucleophilic attack by the amine. ilpi.com For instance, FeCl(_3) has been used to catalyze the substitution of propargylic alcohols with amides, forming new C-N bonds. organic-chemistry.org

Oxygen Nucleophile Additions

The hydroxyl group of this compound can be replaced by other oxygen nucleophiles, such as alcohols, to form propargylic ethers. This reaction is typically acid-catalyzed to facilitate the departure of water. Iron(III) chloride has been reported to catalyze the reaction of propargylic alcohols with alcohols, providing a direct route to propargylic ethers. organic-chemistry.org The addition of alcohols to carbonyls, a related nucleophilic addition, can occur under either acidic or basic conditions. youtube.comyoutube.com Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl group for attack by a neutral alcohol nucleophile. youtube.com

Sulfur and Phosphorus Nucleophile Additions

The reaction of this compound with sulfur and phosphorus nucleophiles provides access to organosulfur and organophosphorus compounds, respectively. Thiols can act as nucleophiles in the substitution of the hydroxyl group of propargylic alcohols, a reaction that can be catalyzed by FeCl(_3). organic-chemistry.org

Phosphines can also serve as nucleophiles. For example, phosphine-mediated thiol-ene reactions have been developed for the synthesis of polyfunctional materials, showcasing the reactivity of phosphines with sulfur-containing compounds. nih.gov The reaction of P(III)-Cl precursors with propargyl alcohols can lead to allenylphosphine oxides, which are versatile intermediates for the synthesis of various heterocyclic compounds.

Diverse Transition Metal-Catalyzed Transformations

Transition metal catalysis unlocks a vast array of transformations for propargylic alcohols like this compound, often proceeding with high efficiency and selectivity. Gold and ruthenium catalysts are particularly notable in this regard.

Gold(I) catalysts are known to activate the alkyne moiety, facilitating various transformations. They have been employed in the rearrangement of propargyl vinyl ethers chem-station.com and in the intermolecular aryloxyvinylation of o-allylphenols with acetylene (B1199291) gas, proceeding through a cyclopropyl (B3062369) gold(I)-carbene intermediate. nih.gov Mechanistic studies have been crucial in understanding the dichotomy between wikipedia.orgwikipedia.org-sigmatropic rearrangements and gold carbene formation in reactions of alkynyl aryl sulfoxides. acs.org

Ruthenium catalysts have also demonstrated remarkable utility. For example, RuCl(_2)(p-cymene) catalyzes the peri-alkynylation of 1-naphthol (B170400) with bromoalkynes, indicating a strong directing effect of the hydroxyl group. acs.org Ruthenium complexes are also effective for the 1,6-conjugate addition of umpolung aldehydes to unsaturated ketones. nih.gov Furthermore, ruthenium-catalyzed C-C coupling reactions between 1-arylpropynes and alcohols have been developed, where the alkyne serves as a chiral allylmetal precursor. nih.gov

The table below summarizes some of the transition metal-catalyzed reactions applicable to this compound and its derivatives.

Metal CatalystReaction TypeSubstrate(s)Product(s)
Gold(I) wikipedia.orgwikipedia.org-Sigmatropic RearrangementPropargyl vinyl etherAllenic carbonyl chem-station.com
Gold(I) Aryloxyvinylationo-Allylphenol, Acetylene3-Vinylchromane nih.gov
Ruthenium(II) Peri-alkynylation1-Naphthol, Bromoalkyne8-Alkynyl-1-naphthol acs.org
Ruthenium(II) 1,6-Conjugate AdditionHydrazone, Unsaturated ketone1,6-Adduct nih.gov
Ruthenium(0/II) C-C Coupling1-Arylpropyne, AlcoholHomoallylic alcohol nih.gov

Gold-Catalyzed Reactivity

Gold catalysts, known for their carbophilic nature, effectively activate the alkyne moiety of this compound and its derivatives, leading to a variety of valuable chemical transformations. beilstein-journals.orgresearchgate.net These reactions often proceed through the formation of key intermediates like vinyl gold carbenes or gold π-complexes. nih.gov

One notable application is the synthesis of polyfunctionalized naphthalenes. nih.gov A gold-catalyzed 6-endo-dig carbocyclization of an alkyne with a pendant diazo group provides an efficient route to these structures under mild conditions. nih.gov The reaction is believed to proceed through a vinyl gold carbene intermediate, which then undergoes stepwise aromatization or intermolecular aromatic substitution. nih.gov This methodology demonstrates broad functional group compatibility, tolerating alkenyl, hydroxyl, amino, and carboxyl groups. nih.gov

In the presence of 1,3-dicarbonyl compounds, gold catalysts can direct the reaction of 1-phenylprop-2-yn-1-ol, a related propargylic alcohol, towards different products depending on the catalytic system and reaction conditions. doi.org These sequential reactions include C-alkylation/cyclization, C-alkylation/hydration, and O-alkylation/hydration. doi.org For instance, the choice of a Ph₃PAuCl/AgOTf catalytic system can favor specific pathways. doi.org

Gold catalysts also facilitate the functionalization of naphthalene (B1677914) itself through carbene transfer reactions. beilstein-journals.org Complexes like IPrAuCl, in the presence of a halide scavenger, catalyze the reaction of ethyl diazoacetate with naphthalene. This results in a mixture of products arising from either formal insertion of the carbene into a C-H bond or its addition to a double bond. beilstein-journals.org

Table 1: Gold-Catalyzed Reactions of Naphthalene Derivatives

Catalyst System Reactants Product Type(s) Reference
Gold(I) Alkyne with pendant diazo group Polyfunctionalized naphthalenes nih.gov
Ph₃PAuCl/AgOTf 1-Phenylprop-2-yn-1-ol, 1,3-dicarbonyl compounds C-alkylation/cyclization, C-alkylation/hydration, O-alkylation/hydration products doi.org
IPrAuCl/NaBAr'₄ Naphthalene, Ethyl diazoacetate C-H insertion and cyclopropanation products beilstein-journals.org

Palladium-Catalyzed Transformations

Palladium catalysts are instrumental in a variety of transformations involving the naphthalene nucleus and associated side chains. These reactions often involve C-H activation, cross-coupling, and cyclization cascades, providing access to complex molecular architectures.

For instance, palladium-catalyzed C-H cyanation has been used to synthesize N-(8-cyano-naphthalen-1-yl)picolinamides from N-(naphthalen-1-yl)picolinamides using TMSCN as the cyanide source. acs.org This method is valued for its operational simplicity and the use of an inexpensive catalytic system. acs.org Similarly, palladium catalysis enables the regioselective arylation of 1-naphthol at the C-8 position with aryl iodides. acs.org

In the synthesis of complex structures like the "naphthaleman" family, a Pd(OAc)₂–SPhos–K₂PO₄ system has proven superior for key benzannulation steps. nih.gov This highlights the tunability of palladium catalysis through ligand selection. The synthesis of agomelatine, a pharmaceutical agent, has been achieved through a route that includes a palladium-on-carbon (Pd/C) catalyzed hydrogenation of a β-nitrovinylnaphthalene intermediate. researchgate.net

Furthermore, palladium catalysts facilitate allylic C-H oxidation. For example, 1-allylnaphthalene (B1330406) can be oxidized to (E)-3-(naphthalen-1-yl)prop-2-en-1-ol using a Pd(TFA)₂ catalyst in the presence of an oxidant like benzoquinone (BQ). rsc.org

Table 2: Palladium-Catalyzed Reactions of Naphthalene Derivatives

Catalyst System Reactants Product Type Reference
Palladium catalyst N-(naphthalen-1-yl)picolinamides, TMSCN N-(8-cyano-naphthalen-1-yl)picolinamides acs.org
Palladium catalyst 1-Naphthol, Aryl iodides 8-Aryl-1-naphthols acs.org
Pd(OAc)₂–SPhos–K₂PO₄ Various precursors "Naphthaleman" family nih.gov
Pd/C β-nitrovinylnaphthalene Reduced naphthalene derivative researchgate.net
Pd(TFA)₂/BQ 1-Allylnaphthalene (E)-3-(naphthalen-1-yl)prop-2-en-1-ol rsc.org

Copper-Catalyzed Processes

Copper catalysts offer a versatile platform for a range of reactions, including oxidations, cycloadditions, and functionalizations of enynes. rsc.orgnih.gov

In the realm of oxidation, copper complexes can catalyze the oxidation of alkanes with hydrogen peroxide in a Fenton-like manner, producing alkyl hydroperoxides with high selectivity. nih.gov Copper catalysts are also employed in photoinduced, enantioconvergent alkylations of anilines with racemic tertiary alkyl electrophiles, demonstrating their utility in stereoselective C-N bond formation. nih.gov

Copper catalysis is also effective in cycloaddition reactions. For example, a copper-catalyzed [5 + 2] cycloaddition of N-vinyl-α,β-unsaturated nitrones with ketenes leads to the formation of densely functionalized γ-lactones with high diastereoselectivity. rsc.org

Furthermore, copper-catalyzed functionalization of enynes has emerged as a powerful synthetic tool. rsc.org These reactions, which include boro- and hydrofunctionalizations, as well as radical difunctionalizations and cyclizations, provide access to densely functionalized and enantioenriched products. rsc.org

Table 3: Copper-Catalyzed Reactions

Catalyst System Reactants Product Type Reference
Copper complexes Alkanes, H₂O₂ Alkyl hydroperoxides nih.gov
Chiral copper catalyst Racemic tertiary alkyl electrophiles, Anilines Enantioenriched higher-order amines nih.gov
Copper catalyst N-vinyl-α,β-unsaturated nitrones, Ketenes γ-Lactones rsc.org
Copper catalyst Enyne derivatives Functionalized and enantioenriched products rsc.org

Platinum-Catalyzed Hydrosilylation

Platinum catalysts are highly effective for the hydrosilylation of alkynes, a process that involves the addition of a Si-H bond across the carbon-carbon triple bond. nih.govmdpi.com This reaction is a cornerstone of organosilicon chemistry, enabling the synthesis of vinylsilanes which are valuable synthetic intermediates. nih.govwalisongo.ac.id

A PtCl₂/XPhos catalyst system has been developed for the selective synthesis of E-vinylsilanes from propargylic alcohols. nih.gov This protocol is characterized by high yields, excellent regioselectivity favoring the β-position, and E-alkene geometry. nih.gov The reaction exhibits broad functional group tolerance and is effective even at very low catalyst loadings. nih.gov

The mechanism of platinum-catalyzed hydrosilylation, often described by the Chalk-Harrod mechanism, involves several key steps: oxidative addition of the silane (B1218182) to the platinum center, coordination of the alkyne, insertion of the alkyne into the Pt-H or Pt-Si bond, and reductive elimination of the vinylsilane product. mdpi.com The regioselectivity of the addition to unsymmetrical alkynes can be influenced by factors such as ortho-substituents on an aryl ring. nih.gov For instance, in the hydrosilylation of internal aryl alkynes, an ortho-substituent, irrespective of its electronic nature, can direct the silyl (B83357) group primarily to the alpha-position. nih.gov

The development of latent platinum catalysts, which are inactive at ambient temperatures but become highly active upon heating, is a significant advancement for industrial applications like injection molding. illinois.edu These "slow-release" precatalysts help to minimize side reactions and improve process control. illinois.edu

Table 4: Platinum-Catalyzed Hydrosilylation of Alkynes

Catalyst System Substrate Key Features Reference
PtCl₂/XPhos Propargylic alcohols High yield, β-regioselectivity, E-alkene geometry nih.gov
PtO₂ Internal aryl alkynes with ortho-substituents Regiocontrol by ortho-substituent, silyl group at α-position nih.gov
"Slow-release" Pt(II) precatalysts Olefins Heat-triggered latency, high turnover numbers illinois.edu
H₂PtCl₆ (Speier's catalyst) Unsaturated compounds Widely used, high activity mdpi.com
Pt₂(dvtms)₃ (Karstedt's catalyst) Unsaturated compounds High activity, common in silicone industry mdpi.com

Ruthenium-Catalyzed Applications

Ruthenium catalysts have demonstrated significant utility in a variety of organic transformations, including C-H functionalization, cycloadditions, and borrowing hydrogen catalysis. rsc.orgrsc.orgnih.gov

A notable application is the ruthenium-catalyzed three-component tandem remote C-H functionalization of naphthalenes. rsc.org This protocol allows for the modular and concise synthesis of multifunctional naphthalenes and is tolerant of various functional groups. rsc.org Mechanistic studies suggest that tertiary phosphines as auxiliary groups are crucial for achieving the three-component free-radical reaction. rsc.org

Ruthenium catalysts are also effective in the dehydrogenative α-C-H functionalization of β-naphthol using alcohols. rsc.org This reaction proceeds via a borrowing hydrogen pathway, where the ruthenium catalyst facilitates the transfer of hydrogen from the alcohol to an in-situ formed intermediate, ultimately leading to α-alkylated β-naphthols. rsc.org

In the realm of cycloadditions, ruthenium catalysts have been investigated for [2+2] cycloadditions between alkenes and alkynes. nih.gov The reactivity of the alkyne component is significantly influenced by electronic effects, with electron-deficient alkynes showing dramatically increased reaction rates. nih.gov

Table 5: Ruthenium-Catalyzed Reactions

Catalyst System Reactants Product Type Key Feature Reference
Ruthenium catalyst with tertiary phosphine Naphthalenes, two other components Multifunctional naphthalenes Three-component tandem remote C-H functionalization rsc.org
Ruthenium pincer complex β-Naphthol, Alcohols α-Alkylated β-naphthols Borrowing hydrogen methodology rsc.org
Ruthenium catalyst Norbornadiene, various alkynes Cyclobutene derivatives [2+2] cycloaddition, reactivity dependent on alkyne electronics nih.gov
Ruthenium catalyst Vinylpyridines, Aldehydes/Ketones, N₂H₄ β-Alkylated vinylpyridines Deoxygenative coupling nih.gov

Iridium-Catalyzed Reactions

Iridium catalysts have emerged as powerful tools for a variety of organic transformations, particularly in the realm of asymmetric catalysis and C-H activation.

One significant application is in the enantioselective allylic substitution reactions. escholarship.org Metallacyclic iridium complexes, often derived from phosphoramidite (B1245037) ligands, are highly effective in constructing both carbon-heteroatom and carbon-carbon bonds with high regio- and enantioselectivity. escholarship.org Achieving high diastereoselectivity in these reactions can be challenging, but the use of co-catalysts such as optically inactive silver phosphate (B84403) has proven effective. escholarship.org

Iridium catalysts also enable the coupling of primary alcohols with 1-aryl-1-propynes to furnish secondary homoallylic alcohols. nih.gov This transformation is believed to proceed through the formation of a hydrido(π-allyl)iridium intermediate. nih.gov

Table 6: Iridium-Catalyzed Reactions

Catalyst System Reactants Product Type Key Feature Reference
Metallacyclic iridium complexes with phosphoramidite ligands Allylic electrophiles, Nucleophiles Enantioenriched allylation products High regio- and enantioselectivity escholarship.org
Iridium catalyst Primary alcohols, 1-Aryl-1-propynes Secondary homoallylic alcohols Formation of hydrido(π-allyl)iridium intermediate nih.gov

Iron-Catalyzed Domino Reactions

Iron, being an earth-abundant and inexpensive metal, has garnered significant attention as a sustainable catalyst in organic synthesis. nih.govresearchgate.net Iron-catalyzed domino reactions, in particular, offer an efficient and atom-economical approach to complex molecules by combining multiple transformations in a single step. nih.govresearchgate.net

These domino reactions often involve the coupling of π-systems. nih.govresearchgate.net The versatility of iron catalysis allows for a range of transformations, including cycloisomerization/cross-coupling of enyne derivatives with Grignard reagents. researchgate.net The mechanisms of these reactions can be complex and may involve radical pathways or the formation of organoiron intermediates. researchgate.net The development of iron-catalyzed domino reactions provides a more environmentally benign alternative to traditional noble-metal catalysis. nih.govresearchgate.net

Table 7: Iron-Catalyzed Domino Reactions

Catalyst System Reactants Product Type Key Feature Reference
Iron catalyst Enyne derivatives, Alkyl Grignard reagents Cyclized and cross-coupled products Cycloisomerization/cross-coupling researchgate.net
Iron catalyst Alkenes, two other components Dicarbofunctionalized products Three-component dicarbofunctionalization researchgate.net

Cyclization and Annulation Reactions

The unique structural motif of this compound, featuring a terminal alkyne, a secondary alcohol, and a bulky naphthalene ring, makes it a versatile precursor for a variety of cyclization and annulation reactions. These transformations, often catalyzed by transition metals, allow for the efficient construction of complex molecular architectures.

Intramolecular Cycloisomerizations

Intramolecular cycloisomerization of propargyl alcohols like this compound is a powerful strategy for the synthesis of five-membered oxygen heterocycles. rsc.org This transformation is frequently catalyzed by π-acidic transition metals such as gold(I) and platinum(II), which activate the alkyne moiety towards nucleophilic attack by the pendant hydroxyl group.

Gold(I) catalysts, in particular, have been shown to be highly effective for the cycloisomerization of related propargylic alcohols. wikipedia.org The general mechanism is believed to involve the coordination of the gold(I) catalyst to the alkyne, which enhances its electrophilicity. Subsequent intramolecular attack by the hydroxyl group leads to a vinylgold intermediate, which can then undergo protonolysis to afford the cyclized product, typically a substituted furan (B31954). For instance, gold-catalyzed cycloisomerization of similar 1-arylprop-2-yn-1-ols can lead to the formation of furan derivatives. researchgate.net

Platinum catalysts also promote the cycloisomerization of propargylic alcohols. Pt(II) complexes can activate the alkyne and facilitate the intramolecular attack of the hydroxyl group, leading to the formation of functionalized heterocycles. tjpr.orgnih.gov The choice of ligand on the platinum center can significantly influence the course and efficiency of these reactions. tjpr.org

The following table summarizes representative conditions for the transition metal-catalyzed intramolecular cycloisomerization of propargyl alcohols, which are applicable to this compound.

Catalyst SystemSubstrate TypeProduct TypeReference
Au(I) complexes1-Arylprop-2-yn-1-olsSubstituted Furans wikipedia.orgresearchgate.net
Pt(II) complexesPyridine Propargylic AlcoholsIndolizines, Pyrrolones tjpr.org

Cascade and Domino Cyclization Pathways

Cascade reactions, also known as domino or tandem reactions, involve a sequence of at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. nih.gov These processes are highly atom-economical and offer a rapid increase in molecular complexity from simple starting materials. This compound and its derivatives are excellent candidates for initiating such cascades.

For example, a one-pot gold-catalyzed process involving cycloisomerization followed by a nucleophilic addition and rearrangement has been reported for related acenaphthylene (B141429) carbaldehyde derivatives, leading to complex carbocyclic ketones on a naphthalene scaffold. nih.gov Similarly, cascade reactions of 1,6-enynes, a class of compounds structurally related to derivatives of this compound, can be initiated to form polycyclic systems. acs.org These reactions often proceed through highly reactive intermediates that undergo a series of cyclizations and rearrangements to furnish the final complex product. nih.gov

A representative cascade reaction is the platinum-catalyzed cycloisomerization of a 1,6-enyne coupled with a 1,3-acyloxy migration of a propargylic ester. This proceeds through a metal-allene intermediate which then undergoes a Diels-Alder-type reaction. nih.gov

Formation of Diverse Heterocyclic and Carbocyclic Systems

The reactivity of this compound allows for its conversion into a wide array of heterocyclic and carbocyclic frameworks. The specific product obtained is often determined by the choice of catalyst, reaction conditions, and any additional reactants.

Heterocyclic Systems: The synthesis of furan derivatives is a common outcome of the cycloisomerization of this compound. Specifically, the formation of 2-(furan-2-yl)naphthalen-1-ol derivatives has been explored in the context of developing new bioactive compounds. nih.gov Furthermore, the reaction of related propargylic alcohols with nitrogen-containing nucleophiles can lead to the formation of nitrogen-containing heterocycles such as indolizines and pyrrolones. tjpr.org

Carbocyclic Systems: Annulation reactions involving this compound can be employed to construct new carbocyclic rings fused to the naphthalene system. For instance, rhodium(III)-catalyzed C-H activation and annulation of nitrones with alkynes provides a route to substituted naphthols. nih.gov Additionally, formal [4+1] annulation reactions represent a powerful strategy for the synthesis of five-membered carbocyclic rings. orgsyn.org

The following table provides examples of diverse ring systems synthesized from propargylic alcohols.

Ring SystemSynthetic ApproachReference
Naphtho[2,3-b]furan-4,9-dionesReaction with 2-hydroxynaphthalene-1,4-dione researchgate.net
Indolizines/PyrrolonesPt-catalyzed cycloisomerization tjpr.org
Substituted NaphtholsRh(III)-catalyzed annulation nih.gov
DihydronaphthalenesGold-catalyzed cycloisomerization of 1,n-enyne esters organic-chemistry.org

Redox Isomerizations

Redox isomerization represents a highly atom-economical transformation of propargylic alcohols into α,β-unsaturated carbonyl compounds. In the case of this compound, this reaction would yield (E)-1-(naphthalen-1-yl)prop-2-en-1-one. This transformation can be achieved using various catalytic systems, with ruthenium catalysts being particularly prominent. nih.govacs.org

The ruthenium-catalyzed redox isomerization is proposed to proceed via an intramolecular hydride shift. nih.gov Deuterium labeling studies have shown that the reaction involves a net anti-hydrometallation, leading to the exclusive formation of the trans-enone product. nih.gov The reaction is often carried out in the presence of an indium co-catalyst and is tolerant of a wide range of functional groups. nih.gov

A closely related and classic transformation is the Meyer-Schuster rearrangement, which is the acid-catalyzed rearrangement of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org The reaction proceeds through protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxy group and subsequent tautomerization. wikipedia.org While traditionally requiring strong acids, milder conditions using transition metal catalysts have been developed. wikipedia.org

The following table details catalyst systems and conditions for the redox isomerization of propargyl alcohols.

Catalyst/ReagentReaction TypeProductReference
Ruthenium complexes (e.g., CpRu(PPh3)2Cl)Catalytic Redox Isomerizationα,β-Unsaturated Ketones nih.govnih.govresearchgate.net
Strong Acids (e.g., H2SO4)Meyer-Schuster Rearrangementα,β-Unsaturated Ketones/Aldehydes wikipedia.org
Gold(I) complexesCatalyzed Meyer-Schuster Rearrangementα,β-Unsaturated Carbonyls ucl.ac.uk
p-TsOH·H2OIntercepted Meyer-Schuster RearrangementSkipped 1,4-dienes rsc.org

Electrophilic Reactions

The electron-rich alkyne moiety in this compound is susceptible to attack by various electrophiles. These reactions can lead to a range of functionalized products, including those arising from addition and cyclization pathways.

Halogenation Pathways

The reaction of this compound with electrophilic halogen sources can proceed via different pathways, including simple addition to the triple bond or, more interestingly, through halocyclization. The outcome is highly dependent on the reaction conditions and the specific halogenating agent used.

Electrophilic cyclization of 1-aryl-substituted propargylic alcohols using reagents such as iodine monochloride (ICl), iodine (I2), bromine (Br2), and N-bromosuccinimide (NBS) has been shown to be an effective method for the synthesis of substituted naphthalenes. nih.gov This reaction proceeds via a 6-endo-dig cyclization, where the electrophile activates the alkyne, prompting the intramolecular attack of the aryl ring. The resulting dihydronaphthalene intermediate can then be readily aromatized to the corresponding naphthalene derivative. nih.gov This methodology is tolerant of various functional groups on the aromatic ring. nih.gov

The following table summarizes various halogenating agents and the resulting products from reactions with aryl-substituted propargylic alcohols.

Halogenating AgentSubstrate TypeProduct TypeReference
ICl, I2, Br2, NBS1-Aryl-propargylic alcoholsSubstituted Naphthalenes nih.gov
PhSeBr1-Aryl-propargylic alcoholsAddition Product nih.gov
N-Iodosuccinimide (NIS) with Au(I) catalyst1-(2-(Tosylamino)phenyl)prop-2-yn-1-ols(E)-2-(Iodomethylene)indolin-3-ols wikipedia.org

Radical Mechanisms and Electrochemical Transformations of this compound and Derivatives

The study of radical-mediated reactions and electrochemical transformations provides significant insight into the reactivity of complex organic molecules. For this compound and its derivatives, these investigations are crucial for understanding potential synthetic applications and degradation pathways. This section explores the electrochemical oxidation of the title compound, drawing upon research on its core functional components, the naphthalene ring and the propargyl alcohol moiety.

Electrochemical Oxidation Studies

The naphthalene moiety is known to undergo electrochemical oxidation to form a radical cation as the initial step. researchgate.net This process involves the removal of an electron from the π-system of the aromatic rings. researchgate.net The stability and subsequent reactions of this radical cation are influenced by the solvent, supporting electrolyte, and the nature of any substituents on the naphthalene ring. researchgate.net In some cases, the oxidation of naphthalene derivatives can lead to the formation of products such as naphthoquinones and binaphthyls. researchgate.net For instance, 1-naphthaleneacetic acid has been shown to exhibit two irreversible anodic signals at approximately +1450 mV and +1630 mV in an acidic medium, indicating a complex oxidation mechanism. researchgate.net

The propargyl alcohol group also possesses redox activity. The electrochemical oxidation of propargylic alcohols can lead to the formation of the corresponding α,β-unsaturated ketones or aldehydes, known as propynals or propynones. nih.govresearchgate.net This transformation is a 2-electron, 2-proton process. nih.gov Studies on sensitive propargylic benzylic alcohols have demonstrated their successful oxidation to the corresponding ketones using electrochemical methods, sometimes employing a mediator like N-hydroxytetrafluorophthalimide (TFNHPI) to facilitate the reaction under milder conditions. nih.gov For example, the oxidation of a propargylic benzylic alcohol to a propargyl phenone has been achieved at an applied potential of 2.4 V versus a silver/silver chloride (Ag/AgCl) reference electrode. nih.gov

Furthermore, research on the electrochemical oxidation of secondary propargyl alcohols has revealed pathways to more complex structures, such as dioxo-orthoesters, through a metal-free process. nih.govrsc.org The mechanism is proposed to involve the initial generation of an iodide radical from the electrolyte, which initiates the oxidation of the alcohol to a ynone intermediate. rsc.org

Given these precedents, the electrochemical oxidation of this compound is expected to proceed via one of two primary pathways, or a combination thereof, depending on the experimental conditions:

Oxidation of the Propargyl Alcohol Moiety: The secondary alcohol group is susceptible to oxidation to form the corresponding ketone, 1-(naphthalen-1-yl)prop-2-yn-1-one. This would be a primary and likely facile oxidation pathway.

Oxidation of the Naphthalene Ring: At sufficiently high potentials, the naphthalene ring can be oxidized to its radical cation. This highly reactive intermediate could then undergo further reactions, such as dimerization or reaction with nucleophiles present in the medium, potentially leading to polymerization or the formation of substituted naphthalene derivatives.

The relative ease of oxidation of the propargyl alcohol versus the naphthalene ring will depend on their respective oxidation potentials. Typically, the oxidation of a secondary alcohol occurs at a lower potential than the oxidation of an unsubstituted aromatic system like naphthalene. Therefore, it is plausible that the selective oxidation of the alcohol functionality can be achieved under controlled potential conditions.

Interactive Data Table: Electrochemical Oxidation Data for Related Compounds

Compound/Functional GroupElectrodeSolvent/ElectrolyteObserved Process/PotentialProduct(s)
Propargylic Benzylic Alcohols nih.govReticulated Vitreous CarbonAcetonitrile / Tetrabutylammonium (B224687) hexafluorophosphateEapp = 2.4 V vs Ag/AgClPropargyl Phenones
Secondary Propargyl Alcohols rsc.orgNot specifiedMethanol / Tetrabutylammonium iodideNot specifiedDioxo-orthoesters
Naphthalene Derivatives researchgate.netGlassy CarbonWater-Acetone / Tetramethylammonium tetrafluoroborate+1.0 V to +1.4 V vs Fc+/0Radical Cations, Naphthoquinones, Binaphthyls
1-Naphthaleneacetic Acid researchgate.netBoron Doped DiamondAcidic Medium~+1450 mV and ~+1630 mVNot specified
2-Naphthol (B1666908) researchgate.netCarbonAcetonitrile / n-Butylammonium hexafluorophosphateNot specifiedSelenylated Naphthalene Derivatives (in the presence of diphenyldiselenide)

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 1-(naphthalen-1-yl)prop-2-yn-1-ol. Both ¹H and ¹³C NMR spectra would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shift of the hydroxyl (-OH) proton is often variable and can appear as a broad singlet, its position influenced by solvent, concentration, and temperature. stackexchange.com The methine proton (CH-OH) adjacent to the naphthalene (B1677914) ring would likely appear as a doublet, split by the acetylenic proton. The terminal acetylenic proton (C≡C-H) is anticipated to be a sharp singlet or a doublet with a small coupling constant to the methine proton, typically observed around 2-3 ppm. The seven protons of the naphthalen-1-yl group would resonate in the aromatic region, typically between 7.4 and 8.5 ppm, with complex splitting patterns due to spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal distinct signals for each of the 13 carbon atoms. The carbons of the propargyl group are characteristic: the CH-OH carbon would appear in the range of 60-70 ppm, while the two acetylenic carbons would resonate around 70-90 ppm. The ten carbons of the naphthalene ring would produce a series of signals in the aromatic region (approximately 120-135 ppm), with quaternary carbons showing different intensities compared to protonated carbons. Data from analogous compounds, such as 1-(naphthalen-2-yl)ethan-1-ol, show the carbinol carbon at ~70.4 ppm and aromatic carbons in the 123-143 ppm range. rsc.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals by identifying correlations between coupled protons and between protons and their directly attached carbons, respectively.

Predicted NMR Data for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Naphthalene-H7.4 - 8.5 (m)-
Naphthalene-C-120 - 135
CH-OH~5.5 (d)60 - 70
C≡CH~2.5 (d)70 - 85
C≡CH-75 - 90
OHVariable (s, br)-

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula. nih.gov The theoretical exact mass of C₁₃H₁₀O is 182.0732 Da.

The fragmentation pattern observed in the mass spectrum provides further structural information. For alcohols, common fragmentation pathways include alpha cleavage and dehydration. libretexts.orgyoutube.com

Alpha Cleavage: Breakage of the bond between the carbinol carbon and the naphthalene ring would result in a resonance-stabilized cation.

Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a characteristic fragmentation for many alcohols, leading to an [M-18]⁺ peak. libretexts.org

Naphthalene Fragmentation: The stable naphthalene ring itself can lead to characteristic fragment ions.

The analysis of these fragments helps to piece together the molecular structure, corroborating the data from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent and diagnostic peaks would be:

O-H Stretch: A strong and broad absorption in the region of 3650-3200 cm⁻¹ is characteristic of the alcohol hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. libretexts.orgpressbooks.pub

≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹ is a definitive indicator of a terminal alkyne. maricopa.eduorgchemboulder.com

C≡C Stretch: A weak to medium, sharp absorption between 2260 and 2100 cm⁻¹ corresponds to the carbon-carbon triple bond stretch. orgchemboulder.com Its intensity is typically weaker for internal alkynes.

Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of the C-H bonds on the naphthalene ring.

Aromatic C=C Stretch: A series of medium to sharp bands in the 1600-1450 cm⁻¹ region arise from the carbon-carbon double bond stretching vibrations within the aromatic ring.

The absence or presence of these key bands provides immediate and valuable structural information. pressbooks.pub

Expected IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Alcohol (O-H)Stretch, H-bonded3650 - 3200Strong, Broad
Terminal Alkyne (≡C-H)Stretch~3300Strong, Sharp
Alkyne (C≡C)Stretch2260 - 2100Weak to Medium, Sharp
Aromatic (C-H)Stretch3100 - 3000Medium
Aromatic (C=C)Stretch1600 - 1450Medium to Sharp

X-ray Crystallography for Absolute Configuration and Solid-State Structure

For a crystalline sample of this compound, single-crystal X-ray crystallography offers the most definitive method for structural elucidation. researchgate.net This technique can precisely determine the three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and torsional angles.

Crucially, for a chiral molecule like this, X-ray crystallography can determine the absolute configuration (R or S) of the stereocenter without ambiguity, provided a good quality crystal is obtained and anomalous dispersion effects are properly measured. researchgate.net The analysis of the crystal packing can also reveal important information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which governs the supramolecular architecture in the solid state. The synthesis of chiral propargylic alcohols and their characterization by X-ray analysis is a known method for confirming stereochemistry. nih.govresearchgate.net

Vibrational Circular Dichroism (VCD) for Chiral Analysis

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. nih.govbruker.com VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. jascoinc.com Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra.

The determination of the absolute configuration of this compound using VCD involves comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum. researchgate.net The theoretical spectrum is calculated using quantum chemistry methods, such as Density Functional Theory (DFT), for a specific enantiomer (e.g., the R-enantiomer). A match between the experimental spectrum and the calculated spectrum for the R-enantiomer would confirm the absolute configuration as R. This method is particularly valuable as it provides stereochemical information for the molecule in the solution phase, which may be more relevant to its properties in biological or chemical systems. schrodinger.com

Computational and Theoretical Studies

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Pathways

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of molecules and elucidate reaction mechanisms. For 1-(naphthalen-1-yl)prop-2-yn-1-ol, a secondary propargylic alcohol, DFT can be employed to explore various potential transformations.

One of the classic reactions of propargylic alcohols is the Meyer-Schuster rearrangement, an acid-catalyzed isomerization into α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org DFT calculations can map out the entire reaction pathway, starting from the protonation of the hydroxyl group, proceeding through a 1,3-hydroxyl shift to form an allene (B1206475) intermediate, and culminating in tautomerization to the final enone product. wikipedia.orgresearchgate.net Computational studies on similar systems have successfully used DFT to model this rearrangement, often with functionals like B3LYP or ωB97X-D, to determine the geometries of reactants, intermediates, transition states, and products. researchgate.netnih.gov

Furthermore, gold-catalyzed reactions of propargyl alcohols are a rich area of study where DFT provides crucial mechanistic insights. researchgate.netnih.govacs.org For this compound, DFT could be used to investigate transformations such as hydroarylation or cyclization reactions. researchgate.netnih.gov Calculations can clarify the role of the gold catalyst in activating the alkyne, the nature of key intermediates like vinyl gold carbenes or gold-stabilized carbocations, and the feasibility of different reaction channels. nih.govacs.org For instance, DFT studies have explained the chemoselectivity observed in gold(I)-catalyzed reactions of propargyl esters by evaluating all possible pathways. nih.gov

The table below illustrates hypothetical energy data for a DFT-calculated reaction pathway, such as a Meyer-Schuster rearrangement.

SpeciesRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactant (Protonated Alcohol)0.00.0
Transition State 1 (Hydroxyl Shift)+25.4+28.1
Intermediate (Allene)-5.2-4.5
Transition State 2 (Tautomerization)+15.8+17.3
Product (Enone)-18.7-17.9
This table contains representative data for illustrative purposes.

Transition State Modeling and Energy Profile Calculations

A critical aspect of understanding reaction mechanisms is the characterization of transition states (TS), which are the energy maxima along a reaction coordinate. DFT is extensively used to locate and characterize the geometry and energy of these transient species. For reactions involving this compound, identifying the transition states is key to predicting reaction rates and understanding selectivity.

For example, in a ruthenium-catalyzed propargylic substitution reaction, DFT calculations can model the transition state for the nucleophilic attack on the ruthenium-allenylidene complex, which is the key intermediate. researchgate.netacs.org The calculated energy barriers (activation energies) for different possible transition states allow for the determination of the most likely reaction pathway. An energy profile, or reaction coordinate diagram, can be constructed by plotting the Gibbs free energy of all species (reactants, intermediates, transition states, and products) along the reaction pathway. dntb.gov.ua

These energy profiles provide a visual representation of the entire reaction, highlighting the rate-determining step—the step with the highest energy barrier. acs.org For the gold-catalyzed reaction of a propargyl ester with an alkynylsilane, for instance, DFT calculations have shown the reaction profile, identifying the alkyne coordination, subsequent rearrangements, and the associated energy barriers for each step. nih.gov Such a profile for a reaction of this compound would reveal whether catalyst association, the 1,3-shift, or a subsequent step is rate-limiting.

Prediction of Regioselectivity and Stereoselectivity

Many reactions of alkynes and propargylic alcohols can yield multiple isomers. Computational chemistry is invaluable for predicting which regio- or stereoisomer will be the major product.

Regioselectivity: In reactions like hydrofunctionalization, a nucleophile can add to either carbon of the alkyne (Markovnikov vs. anti-Markovnikov addition). DFT calculations can determine the transition state energies for both pathways. The pathway with the lower energy barrier will be favored, thus predicting the regioselectivity. nih.govnih.gov For this compound, which has a terminal alkyne, reactions such as hydrosilylation or hydrocyanation could be modeled. nih.govacs.org Studies on nickel-catalyzed hydrocyanation of terminal alkynes have used DFT to explain the observed high Markovnikov selectivity. nih.gov Similarly, the regioselectivity of alkyne hydrostannylation has been shown to be controllable by the choice of heterobimetallic catalysts, a phenomenon elucidated by DFT. acs.org

Stereoselectivity: Since this compound is a chiral molecule, controlling the stereochemistry in its reactions is crucial. DFT can predict the enantioselectivity or diastereoselectivity of a reaction by comparing the energies of the transition states leading to the different stereoisomers. dntb.gov.ua In asymmetric catalysis, computational models can explain how a chiral catalyst, such as a BINOL-derived complex, creates a chiral environment that favors the formation of one enantiomer over the other. organic-chemistry.org Studies on ruthenium-catalyzed propargylic substitutions have shown that the presence of substituents can even reverse the stereoselectivity, an outcome rationalized through detailed DFT analysis of the competing transition states. acs.orgnih.gov

The following table shows hypothetical energy differences for competing transition states that determine selectivity.

Selectivity TypeCompeting Transition StatesCalculated ΔG‡ (kcal/mol)Predicted Product Ratio
Regioselectivity TS (Markovnikov)18.5>99:1
TS (anti-Markovnikov)22.1
Stereoselectivity TS (R-enantiomer)20.395:5
TS (S-enantiomer)22.0
This table contains representative data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent).

For a flexible molecule like this compound, which has rotational freedom around the C-C single bond connecting the naphthalene (B1677914) ring and the carbinol center, MD simulations can perform a thorough conformational analysis. These simulations can identify the most stable conformers and the energy barriers between them. This is particularly important as the reactivity of the molecule can depend on its accessible conformations. Enhanced sampling MD techniques can explore the free energy landscape of different conformations even for complex systems like naphthalene in various solid forms. nih.gov This approach would be useful for understanding the conformational preferences of the title compound in solution or in a crystal lattice.

Quantum Chemical Descriptors and Reactivity Indices

DFT calculations can provide a range of quantum chemical descriptors that act as indices of reactivity. These descriptors are derived from the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, these descriptors have been correlated with properties like carcinogenicity and phototoxicity. nih.govnih.gov For this compound, these indices can predict its behavior in chemical reactions.

HOMO and LUMO Energies (EHOMO, ELUMO): EHOMO relates to the ability to donate electrons (nucleophilicity), while ELUMO relates to the ability to accept electrons (electrophilicity).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A small gap suggests high reactivity. nih.gov

Chemical Hardness (η) and Softness (S): Hardness (η ≈ (ELUMO - EHOMO)/2) is a measure of resistance to change in electron distribution. Softness (S = 1/η) is the reciprocal of hardness; soft molecules are more reactive. nih.gov

Electronegativity (χ) and Electrophilicity Index (ω): These indices quantify the molecule's ability to attract electrons. nih.gov

These descriptors, calculated for this compound and potential reactants, can help predict reaction feasibility and the nature of the interaction (e.g., orbital-controlled vs. charge-controlled). Studies on chlorinated PAHs have demonstrated the utility of these descriptors in building structure-activity relationship models. biorxiv.orgbiorxiv.org

DescriptorCalculated Value (Illustrative)Interpretation
EHOMO-6.5 eVIndicates electron-donating capability (nucleophilic sites)
ELUMO-1.2 eVIndicates electron-accepting capability (electrophilic sites)
HOMO-LUMO Gap (ΔE)5.3 eVSuggests moderate chemical stability
Chemical Hardness (η)2.65 eVMeasure of resistance to deformation
Electronegativity (χ)3.85 eVOverall ability to attract electrons
Electrophilicity Index (ω)2.79 eVGlobal electrophilic nature of the molecule
This table contains representative data for illustrative purposes.

Advanced Synthetic Applications of 1 Naphthalen 1 Yl Prop 2 Yn 1 Ol and Its Derivatives

Utilization as Versatile Building Blocks in Complex Molecule Synthesis

The strategic importance of 1-(naphthalen-1-yl)prop-2-yn-1-ol lies in its capacity to be transformed into a variety of key synthetic intermediates. wikipedia.orgwikipedia.org Its derivatives are instrumental in the synthesis of pharmaceuticals, functional materials, and other high-value organic molecules. google.com The reactivity of the propargyl alcohol can be finely tuned to achieve specific synthetic outcomes, making it a powerful tool for chemists.

Access to Alpha, Beta-Unsaturated Carbonyl Compounds

A significant application of this compound is its conversion into α,β-unsaturated carbonyl compounds. nih.gov These moieties are fundamental building blocks in organic chemistry, participating in a wide range of transformations. pkusz.edu.cnrsc.org

The most prominent method for this transformation is the Meyer-Schuster rearrangement . This acid-catalyzed reaction converts secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org In the case of this compound, a terminal alkyne, the rearrangement yields an α,β-unsaturated aldehyde. The reaction typically proceeds through protonation of the hydroxyl group, followed by a 1,3-shift and tautomerization. wikipedia.org To favor the Meyer-Schuster rearrangement over competing reactions like the Rupe rearrangement, which can occur with tertiary alcohols, milder catalysts such as transition metal-based and Lewis acid catalysts are often employed. wikipedia.org Recent advancements have also utilized microwave radiation in the presence of catalysts like indium(III) chloride to achieve high yields and stereoselectivity. wikipedia.org

Catalyst TypeExample CatalystKey Advantages
Strong AcidSulfuric Acid, p-Toluenesulfonic AcidTraditional method
Transition MetalRuthenium-based, Silver-basedMilder conditions, reduces side reactions
Lewis AcidIndium(III) chloride (InCl3)High yields, short reaction times, good stereoselectivity

The resulting α,β-unsaturated carbonyl compounds are valuable intermediates, susceptible to nucleophilic attack at the β-carbon, a reactivity pattern known as vinylogous reactivity. wikipedia.org This allows for the introduction of a wide range of functional groups and the construction of more complex molecular frameworks.

Synthesis of Allenes and Allenic Intermediates

This compound and its derivatives are also crucial precursors for the synthesis of allenes. Allenes are molecules containing two cumulative double bonds and are of significant interest due to their unique geometry and reactivity. dntb.gov.ua

One common strategy involves the 1,3-substitution of the propargylic alcohol or its derivatives. For instance, treatment with a suitable reagent can lead to the formation of an allenic bromide. organic-chemistry.org Another approach is the reaction of propargylic derivatives with phosphorus nucleophiles, catalyzed by palladium(0), to produce allenylphosphonates. organic-chemistry.org Furthermore, copper-catalyzed reactions of propargylic alcohols can yield allenyl-boronates, which are versatile intermediates in their own right. organic-chemistry.org

The 1,2-elimination of appropriately substituted precursors derived from this compound is another effective method for allene (B1206475) synthesis. scispace.com The stereospecificity of this elimination can be controlled to produce enantioenriched axially chiral allenes. scispace.comcore.ac.uk

Reaction TypeReagents/CatalystsProduct Type
1,3-SubstitutionPh3P, CBr4Allenic Bromide
1,3-SubstitutionPalladium(0) catalyst, Phosphorus nucleophileAllenylphosphonate
1,3-SubstitutionCopper catalystAllenyl-boronate
1,2-EliminationVariousChiral Allenes

Formation of Homopropargylic Alcohols

Homopropargylic alcohols are another important class of compounds that can be synthesized from precursors related to this compound. These alcohols contain both a hydroxyl group and an alkyne, separated by a methylene (B1212753) group.

While direct conversion from this compound is less common, the methodologies for synthesizing homopropargylic alcohols often involve the reaction of an aldehyde or ketone with a propargyl or allenyl nucleophile. organic-chemistry.org For instance, the propargylation of carbonyl compounds using allenyltrifluoroborates or allenylboronates can be used to generate homopropargylic alcohols. organic-chemistry.org Palladium-catalyzed hydrogenolysis of prop-2-ynylic cyclic carbonates is another route to these compounds. rsc.org

Construction of Naphthalene-Fused Scaffolds and Polycyclic Aromatic Hydrocarbons (PAHs)

The naphthalene (B1677914) moiety of this compound makes it an excellent starting material for the synthesis of more complex, fused aromatic systems and polycyclic aromatic hydrocarbons (PAHs). These structures are of interest for their applications in materials science and as components of larger, biologically active molecules. google.com

Various synthetic strategies can be employed to build upon the existing naphthalene core. For example, intramolecular cyclization reactions can be designed to form new rings fused to the naphthalene system. Additionally, cross-coupling reactions, such as the Suzuki coupling, can be used to append other aromatic or aliphatic groups to the naphthalene ring, leading to the construction of larger PAHs. nih.gov The functional groups on the propargyl side chain can be manipulated to facilitate these cyclization and coupling reactions. For instance, the alkyne can participate in cycloaddition reactions to form new heterocyclic or carbocyclic rings.

Derivatization to Advanced Organic Intermediates

The versatility of this compound extends to its derivatization into a wide range of advanced organic intermediates. wikipedia.org The hydroxyl group can be converted into other functional groups, such as ethers, esters, or halides, to modify the reactivity of the molecule. The terminal alkyne can undergo a variety of reactions, including click chemistry, Sonogashira coupling, and various cycloadditions, to introduce further complexity.

These derivatization reactions open up a vast chemical space for the creation of novel compounds with tailored properties. For example, the introduction of specific functional groups can enhance the biological activity of the resulting molecules or tune their photophysical properties for applications in materials science.

Q & A

Basic Research Questions

Q. How is the structural characterization of 1-(Naphthalen-1-yl)prop-2-yn-1-ol performed using X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for determining molecular geometry. The compound's crystal structure can be resolved using programs like SHELX . Key parameters include bond angles, torsion angles, and hydrogen-bonding patterns (e.g., O–H⋯O interactions observed in naphthalene derivatives ). Planarity of the naphthalene ring and deviations in the propargyl alcohol moiety should be quantified to assess steric effects .

Q. What synthetic routes are commonly employed for this compound?

  • Methodological Answer : Synthesis typically involves Sonogashira coupling or alkyne addition to naphthalene derivatives. For example, reacting 1-naphthaldehyde with propargyl Grignard reagents under inert conditions. Reaction optimization includes controlling temperature (0–5°C for Grignard additions) and using catalysts like CuI for alkyne activation . Purity is validated via HPLC or GC-MS, with yields reported under varying stoichiometric ratios.

Advanced Research Questions

Q. How can computational modeling elucidate the electronic properties of this compound?

  • Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic distribution and reactivity. Natural population analysis (NPA) quantifies atomic charges, identifying electrophilic sites (e.g., the hydroxyl oxygen) and nucleophilic regions (alkyne π-system) . Solvent effects are modeled using polarizable continuum models (PCM), and frontier molecular orbitals (HOMO-LUMO gaps) correlate with experimental UV-Vis data .

Q. What strategies optimize regioselectivity in reactions involving the propargyl alcohol moiety?

  • Methodological Answer : Steric and electronic effects dominate regioselectivity. For example, the hydroxyl group directs nucleophilic attacks via hydrogen bonding, as seen in similar propargyl alcohol derivatives . Kinetic vs. thermodynamic control is assessed by varying reaction temperatures and monitoring intermediates via in situ NMR. Computational transition-state modeling (e.g., Gaussian) identifies energy barriers for competing pathways .

Q. How do researchers assess the compound’s toxicity and environmental impact?

  • Methodological Answer : In vitro assays (e.g., Ames test for mutagenicity) and in vivo studies (rodent models) evaluate acute toxicity. Environmental persistence is studied via biodegradation assays (OECD 301F) and photodegradation under simulated sunlight . Metabolites (e.g., naphthoquinones) are identified using LC-HRMS, with toxicity thresholds compared to structurally related polycyclic aromatics .

Q. How can contradictions between computational and experimental data be resolved?

  • Methodological Answer : Discrepancies in bond lengths or electronic properties often arise from approximations in DFT functionals. Multi-reference methods (e.g., CASSCF) improve accuracy for conjugated systems . Experimental validation via spectroscopic techniques (e.g., Raman for alkyne vibrations) and X-ray charge density analysis refines computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.